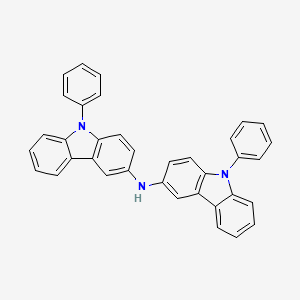
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring fused with a tetrahydrofuran moiety. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including drugs and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate typically involves the reaction of tetrahydrofuran derivatives with thiazole precursors. One common method includes the cyclization of appropriate starting materials under acidic or basic conditions, followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and controlled reaction environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ester group, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents such as ethanol or dichloromethane and may require specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anticancer agent.
Mécanisme D'action
The mechanism of action of Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial properties.
2,4-Disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse range of applications .
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
ethyl 2-(oxolan-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-2-14-10(12)8-6-15-9(11-8)7-3-4-13-5-7/h6-7H,2-5H2,1H3 |
Clé InChI |
WFKMNBOEZFSIBY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)







![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)
